N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide
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Overview
Description
WAY-643018 is a chemical compound known for its role as an inhibitor of cyclin-dependent kinases 1, 2, and 4. These kinases are crucial in regulating the cell cycle, making WAY-643018 a significant compound in cancer research and other cell cycle-related studies .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives can interact with various biological targets, leading to a range of physiological responses . For instance, some indole derivatives have been found to inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
For example, some indole derivatives have been found to block arachidonate binding, inhibiting the conversion of arachidonic acid to prostaglandin G, which is the first step in the synthesis of prostaglandins and thromboxanes .
Result of Action
It is known that indole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of WAY-643018 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity (>99%) and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
WAY-643018 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-643018 is primarily used in scientific research for its inhibitory effects on cyclin-dependent kinases. Its applications include:
Chemistry: Used as a tool to study the mechanisms of kinase inhibition and cell cycle regulation.
Biology: Employed in cell biology to understand the role of cyclin-dependent kinases in cell division and apoptosis.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to halt cell proliferation.
Industry: Utilized in the development of new drugs targeting cell cycle-related diseases
Comparison with Similar Compounds
WAY-643018 is unique due to its specific inhibition of cyclin-dependent kinases 1, 2, and 4. Similar compounds include:
Roscovitine: Another cyclin-dependent kinase inhibitor but with a broader range of targets.
Flavopiridol: Inhibits multiple cyclin-dependent kinases and is also used in cancer research.
Palbociclib: Specifically inhibits cyclin-dependent kinases 4 and 6, used in breast cancer treatment.
WAY-643018’s specificity for cyclin-dependent kinases 1, 2, and 4 makes it a valuable tool for studying these particular kinases .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(17-14-6-2-4-8-16(14)21-22-17)19-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2,(H,19,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIPKFXVVRUWAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.